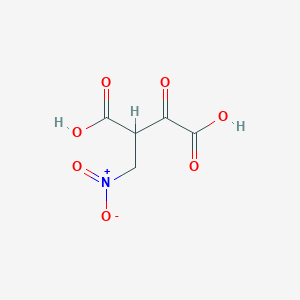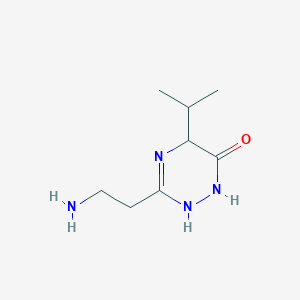![molecular formula C11H10N2O3 B15234615 Ethyl7-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15234615.png)
Ethyl7-formylimidazo[1,2-a]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-formylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-formylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl glyoxylate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of ethyl 7-formylimidazo[1,2-a]pyridine-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-formylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ethyl 7-carboxyimidazo[1,2-a]pyridine-3-carboxylate.
Reduction: Formation of ethyl 7-hydroxymethylimidazo[1,2-a]pyridine-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 7-formylimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 7-formylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl 7-formylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but different substitution pattern.
Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate: Contains a bromine atom, leading to different reactivity and applications.
Ethyl 5-aminoopyrazolo[1,5-a]pyridine-3-carboxylate: Contains an amino group, which can influence its biological activity.
The uniqueness of ethyl 7-formylimidazo[1,2-a]pyridine-3-carboxylate lies in its specific substitution pattern, which can lead to distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H10N2O3 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
ethyl 7-formylimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9-6-12-10-5-8(7-14)3-4-13(9)10/h3-7H,2H2,1H3 |
Clave InChI |
KORBKSWMWOFMKO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2N1C=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15234557.png)


![tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B15234574.png)



![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15234596.png)




